6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

概要

説明

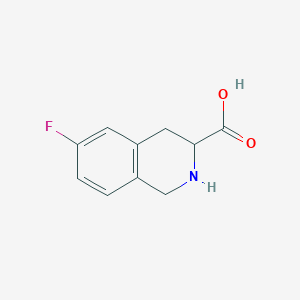

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 3rd position of the tetrahydroisoquinoline ring system .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the Bischler-Napieralski reaction, which is a well-known method for constructing isoquinoline derivatives . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and a suitable amine precursor. Another approach involves the cyclization of N-acylated phenylethylamines under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency .

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation to form quinoline derivatives, leveraging strong oxidizing agents.

Reagents and Conditions

-

Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

-

Nitric acid (HNO₃) under controlled heating.

Mechanism

The tetrahydroisoquinoline ring undergoes dehydrogenation, converting the saturated six-membered ring into an aromatic quinoline structure. The fluorine substituent at position 6 stabilizes intermediates through electron-withdrawing effects.

Reduction Reactions

Reduction targets the carboxylic acid group, converting it to alcohol or aldehyde derivatives.

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ethereal solvents.

-

Mild acidic workup to isolate reduced products.

Mechanism

The carboxylic acid group (-COOH) is reduced to a primary alcohol (-CH₂OH) or aldehyde (-CHO), depending on reaction conditions. This transformation is critical for generating intermediates in medicinal chemistry.

Substitution Reactions

The fluorine atom at position 6 undergoes nucleophilic displacement under specific conditions.

Reagents and Conditions

-

Sodium hydride (NaH) or organolithium compounds (e.g., Grignard reagents) in polar aprotic solvents.

-

Elevated temperatures (e.g., reflux conditions).

Mechanism

The fluorine atom acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, alkoxides). This reactivity is exploited to diversify the compound’s functional groups for drug design.

Analytical Characterization

Reaction monitoring and product validation employ:

科学的研究の応用

Pharmaceutical Development

Key Intermediate for Neurological Disorders

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to enhance drug efficacy by modulating receptor activity and enzyme inhibition. This compound is particularly relevant in the development of treatments for conditions such as depression and anxiety disorders .

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to yield potent antidepressant agents. For instance, modifications to its structure have led to compounds exhibiting selective serotonin reuptake inhibition (SSRI) properties .

Biochemical Research

Investigating Receptor Interactions

In biochemical studies, this compound is utilized to investigate interactions between various receptors and ligands. Its ability to inhibit specific enzymes provides insights into cellular mechanisms and potential therapeutic targets.

Case Study: Enzyme Inhibition Studies

A study focusing on the inhibition of monoamine oxidase (MAO) revealed that this compound derivatives could effectively reduce MAO activity. This finding suggests potential applications in treating neurodegenerative diseases where MAO plays a critical role .

Analytical Chemistry

Standard Reference Material

This compound is employed as a standard reference material in chromatography and mass spectrometry. It aids in the accurate identification and quantification of similar compounds within complex mixtures.

| Application | Details |

|---|---|

| Chromatography | Used for calibration and validation of analytical methods |

| Mass Spectrometry | Assists in the identification of unknown compounds in biological samples |

Material Science

Development of New Materials

In material science, this compound finds applications in developing materials with enhanced properties such as conductivity and stability. These materials are beneficial for electronic applications and polymer industries.

Case Study: Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can significantly improve their electrical conductivity. The resulting materials have potential applications in flexible electronics and sensors .

作用機序

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, including neurotransmitter regulation and signal transduction .

類似化合物との比較

1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom and carboxylic acid group, resulting in different biological activities.

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of a fluorine atom, leading to distinct chemical properties and applications.

Uniqueness: 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

生物活性

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS No. 86323-66-2) is a compound that has garnered attention in medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C10H10FNO2

- Molecular Weight: 195.19 g/mol

- IUPAC Name: (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

The compound features a tetrahydroisoquinoline core, which is significant in the development of pharmacologically active agents.

Research indicates that this compound may act as an allosteric modulator for various receptors. Allosteric modulation can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This characteristic is particularly valuable for developing drugs with fewer side effects compared to traditional agonists and antagonists.

Pharmacological Effects

- Neuroprotective Properties:

- Antidepressant Activity:

- Anti-inflammatory Effects:

Research Findings and Case Studies

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

- Pictet-Spengler Reaction: A classical method for constructing tetrahydroisoquinolines.

- Diels-Alder Reaction: A more recent approach that allows for the introduction of substituents at specific positions on the isoquinoline structure .

Derivatives

Derivatives of this compound are being explored for enhanced biological activity. For instance:

特性

IUPAC Name |

6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLSCFGRFIBSHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。